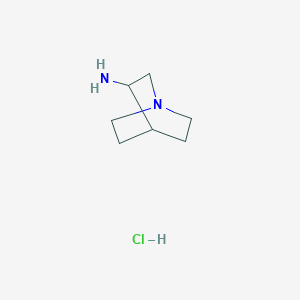
(S)-Quinuclidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Quinuclidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H14N2·HCl. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinuclidine monohydrochloride typically involves the reduction of quinuclidin-3-one oxime or hydrazone. One common method includes the reduction of quinuclidin-3-one oxime using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method involves the hydrogenation of quinuclidin-3-one hydrazone using a palladium catalyst under high pressure .
Industrial Production Methods: For industrial production, the compound can be synthesized through chiral resolution techniques. One such method involves the use of chiral acids to resolve racemic 3-aminoquinuclidine into its enantiomers, followed by salification and recrystallization to obtain the desired product . This method is advantageous due to its high yield and optical purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Quinuclidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidin-3-one.
Reduction: Reduction reactions can convert it back to quinuclidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinuclidin-3-one.
Reduction: Quinuclidine derivatives.
Substitution: Various substituted quinuclidine compounds.
Aplicaciones Científicas De Investigación
(S)-Quinuclidin-3-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-aminoquinuclidine monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for ion channels, modulating their activity and influencing cellular processes . The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their conformation and function .
Comparación Con Compuestos Similares
3-Quinuclidinol: A hydroxyl derivative of quinuclidine with similar applications in organic synthesis and medicinal chemistry.
3-Aminopyrrolidine: Another bicyclic amine with applications in asymmetric synthesis and as a building block in pharmaceuticals.
3-Quinuclidinone: An oxidized form of quinuclidine used in the synthesis of various organic compounds.
Uniqueness: (S)-Quinuclidin-3-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with biological targets. Its versatility in synthesis and applications makes it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C7H15ClN2 |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H |
Clave InChI |
KHAKFKRESWHJHB-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)N.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















